molecular formula C7H5FO3S B15124558 2-Formylbenzene-1-sulfonyl fluoride CAS No. 346-07-6

2-Formylbenzene-1-sulfonyl fluoride

Cat. No.: B15124558
CAS No.: 346-07-6
M. Wt: 188.18 g/mol
InChI Key: XRHQDJCFEQGLDY-UHFFFAOYSA-N
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Description

2-Formylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H5FO3S It is characterized by the presence of a formyl group (–CHO) and a sulfonyl fluoride group (–SO2F) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-formylbenzene-1-sulfonyl fluoride typically involves the reaction of 2-formylbenzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine–fluorine exchange reaction using potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile . This method is favored due to its efficiency and mild reaction conditions.

Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often employs similar fluorination techniques. The use of readily available and inexpensive sulfonates or sulfonic acids as starting materials is also explored. These methods are designed to be scalable and cost-effective, ensuring a steady supply for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Formylbenzene-1-sulfonyl fluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Formylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent for introducing the sulfonyl fluoride group into molecules.

    Biology: It serves as a covalent probe for studying enzyme activity and protein interactions due to its ability to react with specific amino acid residues.

    Medicine: The compound is explored for its potential as a protease inhibitor and in the development of diagnostic tools.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-formylbenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic amino acid residues such as serine, threonine, lysine, and cysteine in proteins. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

Uniqueness: 2-Formylbenzene-1-sulfonyl fluoride is unique due to the presence of both a formyl group and a sulfonyl fluoride group, providing dual reactivity. This makes it a versatile reagent in organic synthesis and a valuable probe in chemical biology .

Properties

CAS No.

346-07-6

Molecular Formula

C7H5FO3S

Molecular Weight

188.18 g/mol

IUPAC Name

2-formylbenzenesulfonyl fluoride

InChI

InChI=1S/C7H5FO3S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-5H

InChI Key

XRHQDJCFEQGLDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)S(=O)(=O)F

Origin of Product

United States

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